molecular formula C10H4Cl5N3 B13093510 4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine

Cat. No.: B13093510
M. Wt: 343.4 g/mol
InChI Key: ICTXSRZJIZWTGR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, substituted with chlorine atoms and a trichlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,3,6-trichlorobenzonitrile with appropriate reagents to introduce the pyrimidine ring. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
  • 2,4-Dichloropyrimidine
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Comparison: 4,6-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for targeted research and industrial use.

Properties

Molecular Formula

C10H4Cl5N3

Molecular Weight

343.4 g/mol

IUPAC Name

4,6-dichloro-5-(2,3,6-trichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H4Cl5N3/c11-3-1-2-4(12)7(13)5(3)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18)

InChI Key

ICTXSRZJIZWTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl

Origin of Product

United States

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